molecular formula C81H122O39 B591425 Senegin IV CAS No. 51005-46-0

Senegin IV

Cat. No.: B591425
CAS No.: 51005-46-0
M. Wt: 1719.828
InChI Key: ARSZFSLDAVWWJY-OKMFKZBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Senegin IV is a triterpenoid saponin derived from the root of Polygala senega L., a plant traditionally used in Western medicine as an expectorant for bronchitis and asthma . Structurally, this compound is characterized by a presenegenin aglycone core linked to a hexasaccharide chain. Key features include a fucosyl residue esterified with 4-methoxycinnamic acid and a linear hexasaccharide chain attached via the 28-carboxyl group of the aglycone . Notably, this compound is chemically identical to Onjisaponin A, isolated from Polygala tenuifolia (used in traditional Chinese medicine) . This structural equivalence highlights cross-species conservation of bioactive saponins but also underscores differences in traditional applications.

Properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H122O39/c1-31-46(87)51(92)56(97)68(107-31)116-63-60(101)72(109-33(3)61(63)115-67-55(96)50(91)42(29-106-67)113-70-58(99)53(94)48(89)40(27-82)111-70)118-65-64(117-69-57(98)52(93)47(88)32(2)108-69)62(114-45(86)18-13-35-11-14-36(105-10)15-12-35)34(4)110-73(65)120-75(104)80-22-21-76(5,6)25-38(80)37-16-17-43-77(7)26-39(85)66(119-71-59(100)54(95)49(90)41(28-83)112-71)79(9,74(102)103)44(77)19-20-78(43,8)81(37,30-84)24-23-80/h11-16,18,31-34,38-44,46-73,82-85,87-101H,17,19-30H2,1-10H3,(H,102,103)/b18-13+/t31-,32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48-,49+,50-,51+,52+,53-,54-,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66-,67-,68-,69-,70-,71-,72-,73-,77+,78+,79-,80-,81-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSZFSLDAVWWJY-OKMFKZBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)OC4C(C(C(C(O4)CO)O)O)O)O)O)C)OC5C(C(C(OC5OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)C)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H122O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1719.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Senegin IV involves the extraction of triterpenoid saponins from the roots of Polygala senega. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Senegin IV undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

Mechanism of Action

Senegin IV exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes structural and functional distinctions between Senegin IV and related saponins:

Compound Source Plant Structural Features Pharmacological Activities Key Studies
This compound Polygala senega L. Hexasaccharide chain; fucosyl-4-methoxycinnamate ester Potential anti-inflammatory, expectorant
Senegin III Polygala senega L. Pentasaccharide chain; fucosyl-3,4-dimethoxycinnamate ester Anti-angiogenic (inhibits VEGF-induced tube formation), anti-inflammatory
Onjisaponin A Polygala tenuifolia Identical to this compound Sedative, neuroprotective
Senegin II Polygala senega L. Tetrasaccharide chain; fucosyl-3,4-dimethoxycinnamate ester Limited data; presumed expectorant
Senegasaponins a–c P. senega var. latifolia Varied E/Z configurations of sucrose residues Uncharacterized

Key Structural Insights :

  • Sugar Chain Length : this compound and Onjisaponin A possess a hexasaccharide chain, whereas Senegin III and II have pentasaccharide and tetrasaccharide chains, respectively. Longer chains may enhance solubility and receptor interaction .
  • Species-Specific Modifications : Despite structural identity, this compound (from P. senega) and Onjisaponin A (from P. tenuifolia) are used differently—this compound for respiratory conditions, Onjisaponin A for neurological disorders—suggesting context-dependent bioactivity .

Pharmacological and Functional Comparisons

Anti-Inflammatory Activity
  • This compound : Indirect evidence suggests anti-inflammatory effects due to structural similarities to Senegin III, which inhibits VEGF-induced angiogenesis (IC₅₀: 0.1–1.0 mM) and reduces tumor growth in mice (2.5 mg/kg) . However, direct studies on this compound are lacking.
  • Senegin III: Suppresses LPS-induced NO production in macrophages and carrageenan-induced edema in mice (0.1 mg/kg), linked to its C-4 hydroxyl and C-17 carboxyl groups .
Metabolic Stability
  • Senega saponins (e.g., Senegin II–IV) undergo complex rearrangements during hydrolysis, unlike Onjisaponins, which may affect their metabolic half-life and therapeutic efficacy .

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